(4-carboxy-2-oxobutyl)azanium chloride

Catalog No.
S005086
CAS No.
5451-09-2
M.F
C5H10ClNO3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-carboxy-2-oxobutyl)azanium chloride

CAS Number

5451-09-2

Product Name

(4-carboxy-2-oxobutyl)azanium chloride

IUPAC Name

(4-carboxy-2-oxobutyl)azanium chloride

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H

InChI Key

ZLHFONARZHCSET-UHFFFAOYSA-N

SMILES

Array

Synonyms

5 Aminolaevulinate, 5 Aminolevulinate, 5-Aminolaevulinate, 5-Aminolevulinate, Acid Hydrochloride, Aminolevulinic, Acid, Aminolevulinic, Acid, Delta-Aminolevulinic, Aminolevulinic Acid, Aminolevulinic Acid Hydrochloride, Delta Aminolevulinic Acid, Delta-Aminolevulinic Acid, Hydrochloride, Aminolevulinic Acid, Levulan

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl

The exact mass of the compound 5-Aminolevulinic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758687. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Levulinic Acids. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

5-Aminolevulinic acid hydrochloride (5-ALA HCl) is a highly water-soluble, endogenous non-proteinogenic amino acid salt that serves as the universal first committed precursor in the tetrapyrrole biosynthesis pathway. Commercially, it is the standard stable form of 5-ALA, supplied as a white to off-white crystalline powder that is freely soluble in aqueous systems. In industrial and pharmaceutical procurement, 5-ALA HCl is primarily sourced as an active pharmaceutical ingredient (API) for photodynamic therapy (PDT) and fluorescence-guided surgery, as well as a bulk biostimulant in agriculture and a critical fermentation additive for microbial heme production. Its hydrochloride salt form is mandatory for commercial viability, providing the necessary chemical stability and aqueous processability that its un-protonated free base counterpart entirely lacks [1].

Substituting 5-ALA HCl with its free base (CAS 106-60-5) or lipophilic esters like methyl aminolevulinate (MAL) leads to catastrophic failures in formulation and systemic delivery. The free base of 5-ALA is highly unstable and rapidly dimerizes into inactive pyrazine-2,5-dipropionic acid via intermolecular condensation upon isolation, making it entirely unsuited for procurement, storage, or clinical use. Conversely, while esterified derivatives like MAL offer enhanced lipophilicity for specific topical creams, they lack the broad aqueous solubility required for systemic oral administration, intravenous diagnostics, or large-scale agricultural spraying. Furthermore, 5-ALA HCl achieves near-complete absolute oral bioavailability in aqueous solutions, a critical pharmacokinetic metric that lipophilic esters cannot replicate for systemic metabolic uptake. Therefore, for any application requiring long-term shelf stability, bulk aqueous processability, or systemic delivery, the hydrochloride salt is strictly non-substitutable [1].

Chemical Stability and Dimerization Resistance vs. Free Base

5-ALA free base is notoriously unstable, rapidly undergoing intermolecular condensation to form pyrazine-2,5-dipropionic acid (PY), a photodynamically inactive byproduct. In contrast, the hydrochloride salt (5-ALA HCl) protonates the amine group, effectively blocking this dimerization pathway. When formulated as a lyophilized powder or in aqueous solutions at pH < 5, 5-ALA HCl maintains long-term structural integrity, whereas the free base degrades almost immediately upon isolation[1].

Evidence DimensionMolecular stability and active API retention
Target Compound Data5-ALA HCl remains stable for >years as a dry solid and maintains integrity in acidic aqueous solutions
Comparator Or Baseline5-ALA Free Base rapidly degrades and dimerizes into inactive pyrazine derivatives upon isolation
Quantified DifferencePrevents >99% of spontaneous dimerization during standard storage compared to the un-protonated free base
ConditionsAmbient storage and aqueous formulation (pH < 5)

The hydrochloride salt is the only chemically viable form for commercial procurement, as the free base cannot survive shipping, storage, or standard formulation workflows.

Systemic Bioavailability and Aqueous Solubility vs. Lipophilic Esters

For systemic applications, such as intraoperative glioma visualization, the active compound must be delivered orally in an aqueous solution. 5-ALA HCl is freely soluble in water (>100 mg/mL) and demonstrates exceptional systemic uptake. Pharmacokinetic evaluations show that an oral dose of 20 mg/kg 5-ALA HCl achieves an absolute bioavailability of 86% to 100%. In contrast, esterified comparators like methyl aminolevulinate (MAL) are designed for lipophilic topical penetration and are not formulated for high-efficiency systemic aqueous delivery[1].

Evidence DimensionAbsolute oral bioavailability and aqueous processability
Target Compound Data5-ALA HCl achieves 86% to 100% absolute oral bioavailability in aqueous solution
Comparator Or BaselineMethyl aminolevulinate (MAL) is restricted to topical/lipophilic formulations with negligible systemic aqueous viability
Quantified Difference5-ALA HCl provides near-complete systemic absorption from aqueous oral dosing, whereas MAL is strictly utilized for localized topical penetration
Conditions20 mg/kg oral administration in clinical pharmacokinetic models

Buyers developing systemic diagnostics, oral therapeutics, or bulk aqueous agricultural sprays must procure the HCl salt, as esterified analogs fail in aqueous systemic delivery.

Clinical Clearance Efficacy in Advanced Nanoemulsions vs. MAL

While both 5-ALA HCl and MAL are used as prodrugs for photodynamic therapy (PDT) in treating actinic keratosis, formulation advancements with 5-ALA HCl have demonstrated superior clinical outcomes. Meta-analyses of PDT treatments reveal that 5-ALA HCl formulated in a nanoemulsion (BF-200 ALA) achieves a 9% higher complete clearance rate of lesions at 3 months compared to standard MAL-PDT. Furthermore, for more severe grade II-III lesions, the 5-ALA HCl formulation provides a 24% higher chance of complete clearance [1].

Evidence DimensionComplete response (CR) rate in actinic keratosis clearance
Target Compound Data5-ALA HCl nanoemulsion (BF-200 ALA) yields significantly higher complete clearance
Comparator Or BaselineMethyl aminolevulinate (MAL) standard PDT cream
Quantified Difference+9% overall complete clearance rate at 3 months; +24% clearance rate for severe (grade II-III) lesions
ConditionsClinical photodynamic therapy (PDT) under standard illumination protocols

Provides a quantitative efficacy mandate for pharmaceutical buyers to select 5-ALA HCl as the core API when developing next-generation, high-penetration dermatological treatments.

Active Pharmaceutical Ingredient (API) for Systemic Fluorescence-Guided Surgery

Because 5-ALA HCl possesses near 100% oral bioavailability and high aqueous solubility, it is the mandatory precursor for systemic administration prior to neurosurgery. It is dissolved in water and administered orally to patients, where it selectively accumulates as fluorescent Protoporphyrin IX (PpIX) in malignant glioma cells, enabling real-time intraoperative tumor margin visualization [1].

Precursor Additive for Microbial Fermentation and Heme Production

In industrial biotechnology, 5-ALA HCl is utilized as a highly stable, water-soluble feed additive for engineered strains of E. coli and C. glutamicum. By supplementing the fermentation broth with 5-ALA HCl, biomanufacturers bypass the rate-limiting upstream steps of tetrapyrrole biosynthesis, drastically increasing the yield of high-value downstream products like heme and Vitamin B12 [2].

Bulk Active Ingredient for Agricultural Biostimulants

The exceptional chemical stability of 5-ALA HCl as a dry powder and its solubility in acidic aqueous solutions make it the ideal form for large-scale agricultural procurement. It is formulated into aqueous foliar sprays acting as a biostimulant and plant growth regulator, increasing chlorophyll content and stress tolerance in crops—applications where lipophilic esters like MAL would be entirely ineffective and cost-prohibitive [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

167.0349209 Da

Monoisotopic Mass

167.0349209 Da

Heavy Atom Count

10

Appearance

Assay:≥98%A crystalline solid

UNII

V35KBM8JGR

Drug Indication

Gliolan is indicated in adult patients for visualisation of malignant tissue during surgery for malignant glioma (World Health Organization grade III and IV).
Treatment of actinic keratosis of mild to moderate severity on the face and scalp (Olsen grade 1 to 2; see section 5. 1) and of field cancer ization in adults. Treatment of superficial and/or nodular basal cell carcinoma unsuitable for surgical treatment due to possible treatment-related morbidity and/or poor cosmetic outcome in adults.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Dermatologic Agents; Photosensitizing Agents

Pharmacology

Aminolevulinic Acid Hydrochloride is the hydrochloride salt form of aminolevulinic acid, an aminoketone, used for local photosensitizing therapy. Aminolevulinic acid (ALA) is a metabolic pro-drug that is converted into the photosensitizer protoporphyrin IX (PpIX), which accumulates intracellularly. Upon exposure to light of appropriate wavelength (red, or blue), PpIX catalyzes oxygen to singlet oxygen, an intracellular toxin, which can further react to form superoxide and hydroxyl radicals. This leads to cellular cytotoxic effects.

MeSH Pharmacological Classification

Photosensitizing Agents

ATC Code

L01XD04

Other CAS

5451-09-2

Metabolism Metabolites

Following topical administration, synthesis into protoporphyrin IX takes place in situ in the skin. Half Life: Mean half-life is 0.70 ± 0.18 h after the oral dose and 0.83 ± 0.05 h after the intravenous dose.

Wikipedia

Aminolevulinic acid hydrochloride

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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